![molecular formula C14H19ClN2O3 B1435340 Carbamic acid, N-[[4-[chloro(hydroxyimino)methyl]phenyl]methyl]-N-methyl-, 1,1-dimethylethyl ester CAS No. 1428935-49-2](/img/structure/B1435340.png)
Carbamic acid, N-[[4-[chloro(hydroxyimino)methyl]phenyl]methyl]-N-methyl-, 1,1-dimethylethyl ester
Descripción general
Descripción
The compound you mentioned is a type of carbamic acid ester. Carbamic acids are organic compounds derived from carbamic acid (H2NCOOH), which is itself an unstable compound . Carbamic acid esters, such as the one you mentioned, are more stable and have various applications in industry and medicine .
Chemical Reactions Analysis
Esters, including carbamic acid esters, typically undergo hydrolysis in the presence of an acid or a base . This reaction, known as saponification when a base is used, results in the formation of a carboxylate salt and an alcohol . Other reactions of esters may depend on the specific structure of the ester .Physical And Chemical Properties Analysis
The physical and chemical properties of a compound depend on its specific structure. Information about the compound’s molecular weight can be found in chemical databases . Other properties, such as melting point and boiling point, may also be available .Aplicaciones Científicas De Investigación
Pharmacological Action and Prodrug Development
Carbamic acid esters have been investigated for their physostigmine-like action, showing significant physiological effects such as stimulating intestinal peristalsis and miotic activity. These compounds exhibit varying degrees of activity based on their ester groups, highlighting their potential in developing physostigmine analogues and other pharmacologically active agents (Aeschlimann & Reinert, 1931). Additionally, carbamate esters have been explored as prodrugs for dopaminergic compounds, aiming to protect parent phenols against first-pass metabolism, with N,N-disubstituted carbamates demonstrating stable and potent inhibition of cholinesterase enzymes (Hansen, Faarup, & Bundgaard, 1991).
Synthetic Methodologies and Material Science
The development of new synthetic routes and materials also benefits from the study of carbamic acid derivatives. For instance, the synthesis of tolylenediisocyanate without phosgene utilizes carbamates prepared by alkoxycarbonylation, demonstrating a phosgene-free approach to valuable isocyanates (Aso & Baba, 2003). Moreover, 1,3-dipolar cycloaddition in polymer synthesis employs bis(carbamic acid) esters to form polyadducts with flexible spacers, indicating the role of carbamic acid derivatives in creating novel polymeric materials (Vretik & Ritter, 2003).
Chiral Synthesis and Drug Development
Carbamic acid esters play a crucial role in the enantioselective synthesis of key intermediates for pharmaceuticals. The preparation of chiral synthons for HIV protease inhibitors through microbial reduction showcases the utility of these compounds in achieving high stereochemical control in drug synthesis (Patel et al., 1997). Similarly, diastereoselective microbial reduction techniques have been applied to produce high-purity chiral alcohols, essential for the synthesis of the HIV protease inhibitor Atazanavir (Patel, Chu, & Mueller, 2003).
Safety And Hazards
Propiedades
IUPAC Name |
tert-butyl N-[[4-[(Z)-C-chloro-N-hydroxycarbonimidoyl]phenyl]methyl]-N-methylcarbamate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H19ClN2O3/c1-14(2,3)20-13(18)17(4)9-10-5-7-11(8-6-10)12(15)16-19/h5-8,19H,9H2,1-4H3/b16-12- | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UUMDVWHEIMROHJ-VBKFSLOCSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)N(C)CC1=CC=C(C=C1)C(=NO)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(C)(C)OC(=O)N(C)CC1=CC=C(C=C1)/C(=N/O)/Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H19ClN2O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
298.76 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Carbamic acid, N-[[4-[chloro(hydroxyimino)methyl]phenyl]methyl]-N-methyl-, 1,1-dimethylethyl ester | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



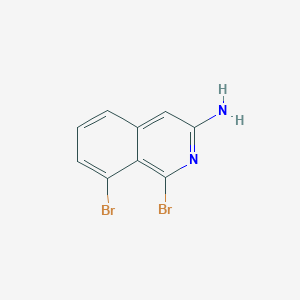
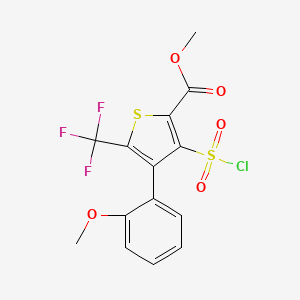
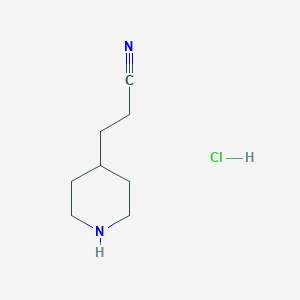
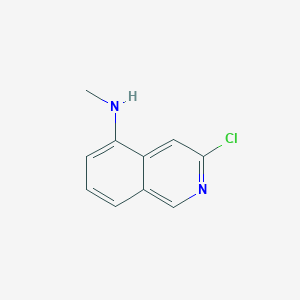
![4-Chloro-3-iodo-1-(tetrahydro-2H-pyran-2-yl)-1H-pyrazolo[4,3-c]pyridine](/img/structure/B1435266.png)
![5-Chloro-3-iodo-1-(tetrahydro-2H-pyran-2-yl)-1H-pyrazolo[3,4-b]pyridine](/img/structure/B1435267.png)
![2-Phenyl-7,8-dihydro-6H-pyrido[3,2-d]pyrimidine-5-carboxylic acid tert-butyl ester](/img/structure/B1435268.png)

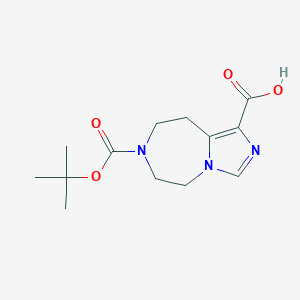
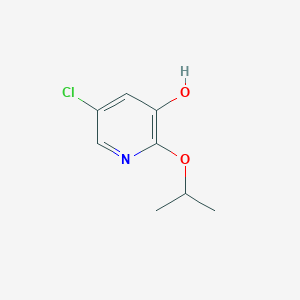
![Racemic-(5aR,9aR)-tert-butyl 5-oxooctahydropyrido[4,3-f][1,4]oxazepine-8(2H)-carboxylate](/img/structure/B1435274.png)

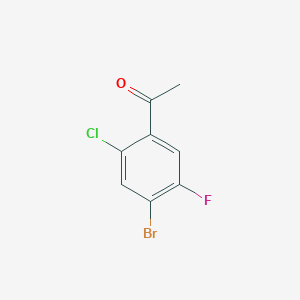
![2-(4-Methoxyphenyl)-N-[2-(4-methoxyphenyl)ethyl]ethanamine hydrochloride](/img/structure/B1435280.png)